molecular formula C9H9Cl3N2O3 B13701024 Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate

Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate

Cat. No.: B13701024
M. Wt: 299.5 g/mol
InChI Key: CMJWWDMWBDLLOK-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate is a chemical compound known for its unique structure and properties. It is often used as a building block in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate typically involves the reaction of 2,4,6-trichloropyrimidine with ethyl 2-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate is unique due to its specific combination of the ethyl propanoate and trichloropyrimidine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H9Cl3N2O3

Molecular Weight

299.5 g/mol

IUPAC Name

ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxypropanoate

InChI

InChI=1S/C9H9Cl3N2O3/c1-3-16-8(15)4(2)17-5-6(10)13-9(12)14-7(5)11/h4H,3H2,1-2H3

InChI Key

CMJWWDMWBDLLOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(N=C(N=C1Cl)Cl)Cl

Origin of Product

United States

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